5‑HT Release from Human Platelets: PK 7059 vs. p‑Chloroamphetamine and Reserpine – Differential Intracellular Pool Targeting
In the foundational head‑to‑head study by Le Fur et al., PK 7059 (Ivoqualine) and its epimer PK 5078 released 5‑HT from human blood platelets but targeted the vesicular pool first and the cytoplasmic pool secondarily [1]. In contrast, p‑chloroamphetamine acted on the cytoplasmic pool, whereas reserpine acted on the vesicular pool [1]. This biphasic compartment‑targeting sequence is distinct from both reference agents and is shared only by the quinoline epimer pair [1].
| Evidence Dimension | Intra‑platelet 5‑HT pool release sequence |
|---|---|
| Target Compound Data | PK 7059 (Ivoqualine): releases 5‑HT first from vesicular pool, then cytoplasmic pool |
| Comparator Or Baseline | p‑Chloroamphetamine: cytoplasmic pool only; Reserpine: vesicular pool only; PK 5078 (Viqualine): vesicular then cytoplasmic (same sequence as PK 7059) |
| Quantified Difference | Qualitative mechanistic differentiation – PK 7059/PK 5078 exhibit a biphasic release profile not observed with p‑chloroamphetamine or reserpine |
| Conditions | Human blood platelet 5‑HT release assay; Neuropharmacology 1984;23(2):169‑173 |
Why This Matters
This pool‑targeting profile allows researchers to use Ivoqualine as a tool to discriminate between vesicular and cytoplasmic 5‑HT contributions in platelet‑based neuronal models, a capability not offered by classical cytoplasmic or vesicular single‑pool releasers.
- [1] Le Fur G, Imbault F, Mitrani N, Marquis F, Renault C, Dubroeucq MC, Gueremy C, Uzan A. The 5‑hydroxytryptamine‑releasing properties of two epimer quinoline derivatives. Neuropharmacology. 1984;23(2):169‑173. View Source
